molecular formula C14H15N3O2S B2539023 3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888434-57-9

3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2539023
CAS RN: 888434-57-9
M. Wt: 289.35
InChI Key: JUWVOJPCTAIGJZ-UHFFFAOYSA-N
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Description

The compound "3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one" is a chemical entity that appears to be related to various research areas, including the synthesis of pyrimidinone derivatives, antitumor sulfonamides, and pyridoindole derivatives. These areas of study are significant due to their potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related pyrimidinone derivatives has been reported in a study that describes a highly regioselective method for producing 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. The process involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good product yields . Although the exact synthesis of "3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one" is not detailed, the methods described could potentially be adapted for its synthesis given the structural similarities.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the molecular structure of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. Computational methods, including density functional theory (DFT), have been used to determine the equilibrium geometry and vibrational wave numbers. The study also includes an analysis of hyperconjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis, as well as predictions of nonlinear optical behavior and molecular electrostatic potential (MEP) . These techniques could be applied to "3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one" to gain insights into its molecular structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic methods and molecular docking. For instance, the spectroscopic investigation of a pyrimidine derivative revealed insights into its stability and potential as a chemotherapeutic agent . Similarly, the physical and chemical properties of "3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one" could be studied to predict its solubility, stability, and reactivity, which are crucial for its potential application in drug development.

Scientific Research Applications

Nevertheless, there are studies related to structurally similar compounds that offer insights into the types of applications and research areas such compounds might be involved in. These include pharmacodynamics and pharmacokinetics studies, investigations into metabolite identification, and the exploration of compounds with potential therapeutic effects. For example:

  • Pharmacodynamics and Pharmacokinetics Studies : Research on compounds like AM103, which is a novel FLAP inhibitor, demonstrates the process of evaluating a compound's effects and its distribution within the body. This type of research is crucial for understanding how compounds interact with biological systems and their potential as therapeutic agents (Bain et al., 2010).

  • Metabolite Identification : Studies identifying the urinary metabolites of synthetic compounds, such as RCS-4, illustrate the importance of understanding how substances are metabolized and excreted by the body. This research is essential for drug development and safety assessments (Kavanagh et al., 2012).

  • Therapeutic Potential Exploration : Investigations into the effects of specific compounds on diseases or conditions, such as AR-L 115 BS's impact on cardiac insufficiency, highlight the process of discovering and developing new treatments. This includes assessing the efficacy and safety of potential therapeutic agents (Ruffmann et al., 1981).

properties

IUPAC Name

3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-19-8-7-17-13(18)12-11(16-14(17)20-2)9-5-3-4-6-10(9)15-12/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWVOJPCTAIGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

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